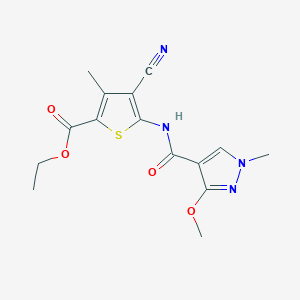

ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-cyano-5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-5-23-15(21)11-8(2)9(6-16)14(24-11)17-12(20)10-7-19(3)18-13(10)22-4/h7H,5H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIIWLVOICJPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CN(N=C2OC)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships based on various research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 316.36 g/mol

The presence of functional groups such as the cyano, carboxamide, and thiophene moieties contributes to its biological activity.

Synthesis

The synthesis of ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step reactions starting from simpler pyrazole derivatives. The key steps often include:

- Formation of the pyrazole ring.

- Introduction of the carboxamide group.

- Functionalization of the thiophene ring.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and thiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, suggesting that ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate may also possess similar effects due to its structural analogies .

Analgesic and Anti-inflammatory Effects

A series of related compounds have been evaluated for their analgesic and anti-inflammatory activities. For example, ethyl 5-amino-3-methylthio-1H-pyrazole derivatives have shown significant analgesic effects at doses as low as 25 mg/kg, with reduced ulcerogenic potential compared to traditional NSAIDs like diclofenac . The presence of specific substituents in the pyrazole moiety is believed to enhance these effects.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate can be influenced by:

- Substituent Effects : The nature and position of substituents on the pyrazole and thiophene rings significantly affect potency.

- Hydrophobic Interactions : The methylthio group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives revealed that modifications at the 5-position significantly impacted antimicrobial efficacy. Compounds with electron-withdrawing groups displayed enhanced activity against Gram-positive bacteria, indicating a potential pathway for further optimization in ethyl 4-cyano derivatives .

Case Study 2: Analgesic Screening

In another investigation, several analogs were tested for analgesic properties using acetic acid-induced writhing models in mice. The results demonstrated that certain compounds exhibited comparable efficacy to standard analgesics while showing lower side effects, suggesting a favorable therapeutic index for further development .

Comparaison Avec Des Composés Similaires

Ethyl 4-(Cyanosulfanyl)-5-(Furan-2-Amido)-3-Methylthiophene-2-Carboxylate

- Key Differences: Replaces the pyrazole-carboxamido group with a furan-2-amido substituent. Substitutes the cyano group at position 4 with a cyanosulfanyl (-S-CN) group.

- Impact: The furan ring introduces lower steric hindrance compared to the pyrazole. The cyanosulfanyl group may enhance electrophilicity but reduce stability compared to a cyano group. Molecular weight: 332.34 g/mol (vs. 392.4 g/mol for the target compound) .

5-Amino-3-Hydroxy-1H-Pyrazol-1-Yl)(2,4-Diamino-3-Cyanothiophene-5-Yl)Methanone (7a)

- Key Differences: Features a diamino-cyano-thiophene core instead of methyl and carboxamido groups. Lacks the ethyl ester, replacing it with a methanone linkage to a pyrazole.

- The absence of an ester group reduces lipophilicity, which may affect membrane permeability in biological systems .

Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate

- Key Differences: Replaces the thiophene ring with a pyrazole ring substituted with a fluorophenyl group. Lacks the cyano and carboxamido functionalities.

- Impact :

Structural and Functional Analysis

Substituent Effects

- Cyano Group: Enhances electron-deficient character, influencing reactivity in nucleophilic aromatic substitution or cycloaddition reactions. This group is absent in compounds like 7b (ethyl cyanoacetate-derived analogs) .

- Comparable pyrazole derivatives (e.g., ’s (E)-3-methyl-5-(4-methylphenoxy)-1-phenylpyrazole-4-carbaldehyde) lack the carboxamido linkage, reducing versatility .

- Ethyl Ester: Balances lipophilicity and hydrolytic stability. Methyl esters (e.g., ’s methyl 4-cyano-...thenoate) hydrolyze faster, altering pharmacokinetics .

Data Tables

Table 1: Structural Comparison

Table 2: Functional Group Impact

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiophene precursors followed by functionalization. Key steps include:

Cyclocondensation : Reacting a thiophene-ester derivative with nitriles under acidic conditions to introduce the cyano group.

Amidation : Coupling the pyrazole-4-carboxylic acid moiety using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF.

Critical parameters include temperature control (<50°C to prevent ester hydrolysis), anhydrous conditions for amidation, and purification via column chromatography. Monitoring reaction progress with TLC is essential .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- 1H/13C NMR : Resolve substituent positions on the thiophene and pyrazole rings. For example, the methoxy group (δ ~3.8 ppm in 1H NMR) and cyano carbon (δ ~115 ppm in 13C NMR) are key markers.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and ester C=O (~1700 cm⁻¹).

Conflicting data (e.g., unexpected splitting in NMR) may arise from rotational isomerism in the amide bond. Heating the sample or using DMSO-d6 as a solvent can average signals .

Q. How do the functional groups (cyano, ester, amide) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Cyano Group : Acts as a strong electron-withdrawing group, activating the thiophene ring toward electrophilic substitution at the 4-position.

- Ester Group : Susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH) but stable in acidic media.

- Amide Bond : Resists hydrolysis but can undergo reductive cleavage with LiAlH4 to form amines.

Reactivity can be modulated by protecting groups (e.g., silyl ethers for esters) during multi-step syntheses .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) optimize the synthesis and predict side reactions for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for cyclocondensation.

- Reaction Path Search : Tools like GRRM or AFIR predict competing pathways (e.g., formation of regioisomers).

- Machine Learning : Train models on existing pyrazole-thiophene reaction datasets to predict optimal solvent/base combinations.

Computational insights reduce trial-and-error experimentation, as demonstrated in ICReDD’s hybrid computational-experimental workflows .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

- Methodological Answer :

Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.

Solubility Checks : Use DLS or NMR to detect aggregation, which may falsely lower activity.

Metabolic Stability : Test compound integrity in assay media (e.g., LC-MS monitoring).

Discrepancies may arise from differences in cell membrane permeability or off-target effects. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) when modifying substituents on the pyrazole or thiophene rings?

- Methodological Answer :

- Systematic Substituent Scanning : Synthesize analogs with halogen, alkyl, or electron-donating groups at the pyrazole 3-position.

- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity.

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to target enzymes (e.g., kinases) to identify key interactions.

For example, replacing the methoxy group with a trifluoromethyl group may enhance metabolic stability .

Q. What safety protocols are critical for handling this compound, given its structural similarity to hazardous pyrazole derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Safety data for analogous compounds (e.g., ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) indicate potential irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.